1-Cyclopropyl-1-(3-ethoxyphenyl)ethanol
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Overview
Description
1-Cyclopropyl-1-(3-ethoxyphenyl)ethanol is a versatile organic compound characterized by its unique structure, which includes a cyclopropyl group and an ethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-(3-ethoxyphenyl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylmagnesium bromide with 3-ethoxybenzaldehyde, followed by reduction of the resulting intermediate. The reaction conditions typically require anhydrous solvents, low temperatures, and the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1-(3-ethoxyphenyl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate, often under acidic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
Scientific Research Applications
1-Cyclopropyl-1-(3-ethoxyphenyl)ethanol has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-1-(3-ethoxyphenyl)ethanol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Cyclopropyl-1-(3-ethoxyphenyl)ethanol is structurally similar to other compounds such as 1-cyclopropyl-1-(2-ethoxyphenyl)ethanol and 1-cyclopropyl-1-(4-ethoxyphenyl)ethanol its unique ethoxyphenyl group at the 3-position distinguishes it from these analogs
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. Continued exploration of its properties and applications will likely lead to further advancements and innovations.
Properties
IUPAC Name |
1-cyclopropyl-1-(3-ethoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-15-12-6-4-5-11(9-12)13(2,14)10-7-8-10/h4-6,9-10,14H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRLTESYVKYNFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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